molecular formula C29H28Cl2FNO2 B11450961 10-(3,5-dichlorophenyl)-9-(3-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

10-(3,5-dichlorophenyl)-9-(3-fluorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11450961
M. Wt: 512.4 g/mol
InChI Key: JWKNVAMMHQTJQK-UHFFFAOYSA-N
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Description

10-(3,5-DICHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,5-DICHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted benzaldehydes with cyclic ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling are also important considerations to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

10-(3,5-DICHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

10-(3,5-DICHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 10-(3,5-DICHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    10-(3,5-DICHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: shares similarities with other acridine derivatives, such as:

Uniqueness

The uniqueness of 10-(3,5-DICHLOROPHENYL)-9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its specific substituents and structural configuration, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H28Cl2FNO2

Molecular Weight

512.4 g/mol

IUPAC Name

10-(3,5-dichlorophenyl)-9-(3-fluorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C29H28Cl2FNO2/c1-28(2)12-21-26(23(34)14-28)25(16-6-5-7-19(32)8-16)27-22(13-29(3,4)15-24(27)35)33(21)20-10-17(30)9-18(31)11-20/h5-11,25H,12-15H2,1-4H3

InChI Key

JWKNVAMMHQTJQK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=CC(=CC(=C4)Cl)Cl)CC(CC3=O)(C)C)C5=CC(=CC=C5)F)C(=O)C1)C

Origin of Product

United States

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